17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid
Description
This compound is a complex polycyclic structure featuring a 17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene core substituted with a cyclobutylmethyl group at the nitrogen atom (N-17). The molecule also contains two hydroxyl groups at positions 4 and 10, contributing to its polar character. The inclusion of 2,3-dihydroxybutanedioic acid (tartaric acid) suggests a salt or co-crystal formation, likely enhancing solubility or stability .
Properties
Molecular Formula |
C25H35NO8 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
GMTYREVWZXJPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Intermediates
The compound’s synthesis revolves around two primary components:
- Azatetracyclic morphinan core : Constructed via cyclization, epoxidation, and reduction.
- Tartaric acid salt formation : Achieved through acid-base reactions with the free base.
Key intermediates include:
Stepwise Preparation Methods
Construction of the Azatetracyclic Core
Cyclization of Octahydroisoquinoline Derivatives
The synthesis begins with 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline , which undergoes cyclization using borane-dimethyl sulfide and phosphoric acid to form the morphinan skeleton.
- React octahydroisoquinoline with cyclobutylformic acid under triethylamine and 1-propylphosphoric anhydride.
- Epoxidize the intermediate with magnesium monoperoxyphthalate.
- Reduce the epoxide using sodium bis(2-methoxyethoxy)aluminum hydride.
- Cyclize with borane-dimethyl sulfide and phosphoric acid (yield: 75–78%).
Shi Asymmetric Epoxidation
For enantioselective diol formation, Shi epoxidation is employed on silyl enol ethers derived from ketones. This method achieves >90% enantiomeric excess (ee) for trans-1,2-diols.
Conditions :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups could be explored for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (.±.)-tartaric acid; 17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5-triene-4,10-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several azatetracyclic and polycyclic derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Impact : The cyclobutylmethyl group in the target compound distinguishes it from analogs with hydroxycyclobutylmethyl (HMDB0242344) or piperazine-based side chains (). These differences influence lipophilicity and receptor affinity .
- Core Structure : The tetracyclic framework contrasts with pentacyclic () or hexacyclic (HMDB0242347) systems, which may confer distinct steric and electronic properties .
- Functional Groups: The tartaric acid component in the target compound likely improves aqueous solubility compared to non-salt forms (e.g., HMDB0242344 or ) .
Research Findings and Pharmacological Insights
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from analogs:
- Neuroactive Potential: Piperazine-containing analogs () exhibit affinity for serotonin or dopamine receptors, suggesting the target compound may share CNS-modulatory effects .
- Metabolic Stability : The hydroxycyclobutylmethyl derivative (HMDB0242344) may undergo faster oxidative metabolism due to its hydroxyl group, whereas the cyclobutylmethyl group in the target compound could enhance metabolic resistance .
- Solubility and Bioavailability : The tartaric acid component likely forms a stable salt, improving oral absorption compared to neutral analogs like HMDB0242347 .
Biological Activity
The compound 17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol; 2,3-dihydroxybutanedioic acid is a complex organic molecule with potential biological significance. Its structural complexity suggests that it may interact with various biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C46H58N2O4
- Molecular Weight : 703.0 g/mol
- IUPAC Name : bis[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] but-2-enedioate
These properties indicate a highly branched structure that may influence its solubility and interaction with biological targets.
Research on similar compounds suggests that the biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.
- Receptor Binding : The structural features may allow binding to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
- Antitumor Activity : A study examining related tetracyclic compounds indicated that they possess cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research on similar azatetracyclo compounds has shown potential neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could also provide similar benefits.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis Table
| Property | 17-(Cyclobutylmethyl)-17-azatetracyclo Compound | Related Compounds |
|---|---|---|
| Molecular Weight | 703.0 g/mol | Varies |
| Antitumor Activity | Yes (in vitro studies) | Yes |
| Neuroprotective Effects | Potential (needs further study) | Confirmed in some |
| Enzyme Inhibition | Possible (similar compounds) | Confirmed |
| Antioxidant Activity | Suggested | Confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
